N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 27022-64-6
VCID: VC21390893
InChI: InChI=1S/C15H16N2O3S/c1-11-3-9-15(10-4-11)21(19,20)17-14-7-5-13(6-8-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.4g/mol

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

CAS No.: 27022-64-6

Cat. No.: VC21390893

Molecular Formula: C15H16N2O3S

Molecular Weight: 304.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide - 27022-64-6

Specification

CAS No. 27022-64-6
Molecular Formula C15H16N2O3S
Molecular Weight 304.4g/mol
IUPAC Name N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
Standard InChI InChI=1S/C15H16N2O3S/c1-11-3-9-15(10-4-11)21(19,20)17-14-7-5-13(6-8-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Standard InChI Key AQCMBTCAMDCXQW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Structure and Composition

Molecular Structure

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide consists of a 4-methylphenyl group connected to a sulfonamide linkage, which is further attached to an acetanilide moiety. This structure creates a compound with multiple functional groups that contribute to its chemical reactivity and potential biological activities. The presence of both the sulfonamide and acetamide groups provides multiple sites for hydrogen bonding, which influences its solubility properties and potential interactions with biological targets.

The molecular formula of this compound is C15H16N2O3S, indicating its composition of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . This specific arrangement of atoms contributes to its unique chemical properties and reactivity patterns, making it potentially valuable for various applications.

Functional Groups

The compound contains several key functional groups that define its chemical characteristics:

The presence of these functional groups creates a molecule with distinctive physical and chemical properties that may be exploited in various applications.

Physical and Chemical Properties

Physical Properties

Based on the available data, N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has the following physical properties:

PropertyValueSource
Molecular Weight304.36400 g/mol
Exact Mass304.08800
PSA (Polar Surface Area)87.14000
LogP4.55750

The compound's relatively high LogP value of 4.55750 suggests it has significant lipophilicity, indicating potential challenges with water solubility but possibly favorable membrane permeability characteristics . The Polar Surface Area (PSA) of 87.14000 provides insight into the compound's potential ability to permeate cell membranes, which is an important consideration for pharmaceutical applications.

Chemical Reactivity

The chemical reactivity of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is primarily influenced by its functional groups:

  • The sulfonamide group can undergo hydrolysis under strong acidic or basic conditions

  • The acetamide group can be hydrolyzed to produce the corresponding amine and acetic acid

  • The aromatic rings can participate in electrophilic aromatic substitution reactions

  • The N-H bonds in both the sulfonamide and acetamide groups can engage in hydrogen bonding interactions

These reactive sites contribute to the compound's potential chemical transformations and interactions with biological systems.

Nomenclature and Identification

Systematic Naming

The systematic IUPAC name for this compound is N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide, which precisely describes its chemical structure according to international naming conventions . This systematic nomenclature provides an unambiguous identification of the compound's structure.

Alternative Names and Identifiers

The compound is known by several alternative names and identifiers:

Identifier TypeValueSource
CAS Number19837-91-3
Alternative NameN-acetyl-sulfanilic acid p-toluidide
Alternative NameEssigsaeure-(4-p-tolylsulfamoyl-anilid)
Alternative NameN-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
Alternative NameN4-Acetyl-N1-(p-tolyl)-sulfanilamid
Alternative NameN-Acetyl-sulfanilsaeure-p-toluidid
Alternative Name4-acetylamino-N-(4-methylphenyl)benzenesulfonamide
Alternative NameN-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-acetamide
HS Code2935009090

These multiple identifiers and alternative names facilitate the cross-referencing of this compound across different chemical databases and literature sources.

Structural Relationships and Analogues

Related Compounds

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide belongs to a broader class of sulfonamide derivatives. Several related compounds share structural similarities but differ in specific substituents or functional groups. Understanding these relationships helps contextualize the potential properties and applications of the compound.

Similar compounds include:

  • N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide - Contains a pyridinylmethyl group instead of a 4-methylphenyl group

  • N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide - Contains a 2-hydroxyphenyl group instead of a 4-methylphenyl group

These structural analogues may exhibit similar chemical properties but potentially different biological activities due to the varying substituents.

Structure-Property Relationships

The specific arrangement of atoms and functional groups in N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide influences its chemical and potential biological properties. Key structure-property relationships include:

These structural features collectively determine how the compound might interact with biological systems and potential therapeutic targets.

Synthetic Approaches

Purification and Characterization

After synthesis, N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide would typically require purification through techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would involve spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • Elemental Analysis for composition verification

These analytical techniques would ensure the identity and purity of the synthesized compound.

HS Code DetailsValueSource
HS Code2935009090
VAT17.0%
Tax rebate rate9.0%
Supervision conditionsnone
MFN tariff6.5%
General tariff35.0%

This information suggests the compound is subject to specific regulatory and taxation frameworks in international trade.

Regulatory Considerations

As a sulfonamide derivative, N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide would be subject to relevant chemical regulations governing the manufacturing, handling, and transport of similar compounds. The specific regulatory requirements would depend on the jurisdiction and intended use of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator